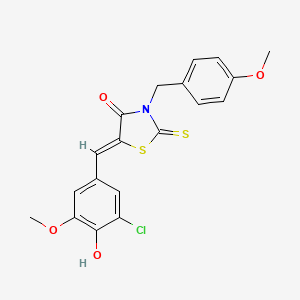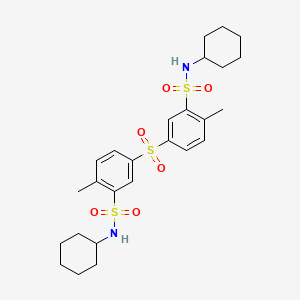
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, also known as GSK-3 inhibitor, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GSK-3 inhibitor is a small molecule that selectively inhibits the activity of glycogen synthase kinase-3 (GSK-3), an important enzyme involved in various cellular processes.
Wirkmechanismus
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor selectively inhibits the activity of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, an enzyme that plays a key role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide is involved in the phosphorylation of various substrates, including beta-catenin, tau protein, and cyclin D1. Inhibition of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide activity leads to the stabilization of beta-catenin, which is a key regulator of cell proliferation and differentiation. 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor also inhibits the phosphorylation of tau protein, which is a major component of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In Alzheimer's disease, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In bipolar disorder, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to regulate mood and prevent manic episodes. In cancer, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has several advantages for lab experiments, including its high selectivity for 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, its well-established synthetic route, and its potential therapeutic applications in various diseases. However, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor also has several limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor, including the optimization of its pharmacological properties, the identification of new therapeutic applications, and the development of new synthetic routes. The optimization of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor's pharmacological properties could include the improvement of its solubility, bioavailability, and selectivity for 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide. The identification of new therapeutic applications could include the exploration of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor's potential in other diseases, such as Parkinson's disease and schizophrenia. The development of new synthetic routes could include the exploration of new starting materials and reaction conditions to improve the yield and purity of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor.
Synthesemethoden
The synthesis of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor involves a series of chemical reactions that are well-established in organic chemistry. The starting materials for the synthesis are commercially available and include 2-aminopyridine, cyclopropyl isocyanide, and 2-bromo-6-fluorobenzoxazole. The synthetic route involves the formation of a benzoxazole ring, followed by the introduction of the pyridine and cyclopropyl groups. The final step involves the introduction of the carboxamide group, which is essential for the inhibition of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide activity.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In bipolar disorder, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to regulate mood and prevent manic episodes. In cancer, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16(19-10-13-3-1-2-8-18-13)12-6-7-14-15(9-12)22-17(20-14)11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXKHNYEXOTQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4964930.png)

![methyl 4-{[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4964958.png)


![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)
![4-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)-1-methylethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4964990.png)
![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-isonicotinoyl-4-piperidinecarboxamide](/img/structure/B4965002.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)